molecular formula C10H13N5O4 B15139359 (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B15139359
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-ALQJLCSSSA-N
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Description

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleosides. Nucleosides are essential building blocks of nucleic acids, which are crucial for various biological processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler organic molecules.

    Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as ribose or deoxyribose, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of biocatalysts and enzyme-mediated reactions can also enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group on the purine base can participate in substitution reactions to form various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of nucleic acid analogs.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure and biological activity.

    Deoxyadenosine: A deoxyribonucleoside analog with applications in medicinal chemistry.

    Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.

Uniqueness

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m0/s1

InChI Key

OIRDTQYFTABQOQ-ALQJLCSSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C([C@@H]([C@@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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